molecular formula C17H16N4O2S B6043952 4-(((3-MERCAPTO-5-(2-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL

4-(((3-MERCAPTO-5-(2-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL

Cat. No.: B6043952
M. Wt: 340.4 g/mol
InChI Key: PSWJPCXLMICWNB-VCHYOVAHSA-N
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Description

4-(((3-MERCAPTO-5-(2-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-MERCAPTO-5-(2-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions using thiolating agents like thiourea.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides.

    Reduction: Reduction reactions can target the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenolic or triazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield disulfides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Medicinally, compounds like 4-(((3-MERCAPTO-5-(2-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL are investigated for their potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(((3-MERCAPTO-5-(2-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-MERCAPTO-5-(PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL
  • 4-(((3-MERCAPTO-5-(2-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL

Uniqueness

The uniqueness of 4-(((3-MERCAPTO-5-(2-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-13(11)16-19-20-17(24)21(16)18-10-12-7-8-14(22)15(9-12)23-2/h3-10,22H,1-2H3,(H,20,24)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWJPCXLMICWNB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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